8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of a bromine atom and a p-tolyl group in the molecule enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with p-tolyl bromide in the presence of a base can lead to the formation of the desired imidazo[1,2-a]pyridine scaffold. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity against various diseases, including tuberculosis.
Biological Studies: The compound is studied for its interactions with biological targets, helping to understand its mechanism of action and potential therapeutic uses.
Material Science: Its unique structural properties make it useful in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atom and p-tolyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(p-Tolyl)imidazo[1,2-a]pyridine
- 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
- 6-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine
Uniqueness
8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity compared to its analogues. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C14H11BrN2 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
8-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3 |
InChI Key |
RGCHGHYNUHRZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
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